molecular formula C12H12N2O B067459 (5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile CAS No. 176688-98-5

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile

Cat. No.: B067459
CAS No.: 176688-98-5
M. Wt: 200.24 g/mol
InChI Key: PZPFLMOOTACHJO-UHFFFAOYSA-N
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Description

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile (CAS 176688-98-5) is a high-value indole-derived nitrile compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol, this compound serves as a versatile building block and a precursor for the synthesis of diverse biologically active molecules. Research Applications & Value Medicinal Chemistry & Drug Discovery: This compound is a key precursor in the synthesis of aldose reductase inhibitors, which are crucial for investigating therapeutic interventions for diabetic complications . Anticancer Research: It demonstrates significant potential in cancer therapy research, showing activity against challenging models including breast cancer (4T1) and glioblastoma cell lines. Its mechanism is associated with the induction of methuosis, a non-apoptotic form of cell death characterized by vacuole accumulation, and it has also been shown to interact with and inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, a key driver in cell proliferation and differentiation . Antimicrobial Development: Emerging studies indicate that this indole derivative possesses notable antibacterial properties, showing significant activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for novel anti-infective agent development . Organic Synthesis: The compound's structure, featuring a methoxy group at the 5th position, a methyl group on the nitrogen, and an acetonitrile group at the 3rd position, makes it a valuable scaffold for constructing more complex indole-based structures, including phytoalexin analogs like camalexin . Quality & Handling This product is supplied with high purity, typically ≥95% as determined by GC analysis. It is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(5-methoxy-1-methylindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPFLMOOTACHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443042
Record name (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176688-98-5
Record name (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation and Cyclization

Sodium hydride (1.1 eq) deprotonates methyl cyanoacetate in dimethoxyethane, forming a stabilized enolate. Bromoacetaldehyde dimethyl acetal (1.0 eq) undergoes nucleophilic attack at 20°C, yielding methyl 3-cyano-2-(2,2-dimethoxyethyl)propanoate (Compound IV). Cyclization to the indole scaffold is achieved via acid-mediated (HCl, 70°C) removal of the acetal protecting group, forming 3-cyano-2-(5-methoxy-1H-indol-3-yl)propanoate.

Table 1: Reaction Conditions for Alkylation-Cyclization

ParameterValue
Temperature20°C (alkylation), 70°C (cyclization)
CatalystSodium hydride (1.1 eq)
SolventDimethoxyethane
Yield (Compound IV)78%

Hydrogenation and Acylation

Catalytic hydrogenation (Raney nickel, 50 psi H₂) reduces the nitrile group of Compound IV to a primary amine, which is immediately acetylated in situ using acetic anhydride. This one-pot strategy minimizes side reactions, producing methyl 3-acetamido-2-(5-methoxy-1-methyl-1H-indol-3-yl)propanoate (Compound V) in 82% yield.

Hydrolysis and Decarboxylation

Basic hydrolysis (6N NaOH, 90°C) cleaves the methyl ester, followed by acidification (HCl, pH 6.0) to precipitate this compound. Decarboxylation occurs spontaneously under these conditions, achieving a final purity of 98.5% by HPLC.

Microwave-Assisted Solvent-Free Synthesis

A breakthrough method reported by eliminates solvents and reduces reaction times from hours to minutes. Isatin derivatives and indoles undergo microwave-induced (100°C, 300 W) coupling to form 3-indolyl-3-hydroxy oxindoles, which are subsequently dehydrated to this compound.

Reaction Optimization

Varying microwave irradiation time (1–5 minutes) and power (150–300 W) identified optimal conditions:

  • 3 minutes at 250 W : 87% yield of the intermediate oxindole.

  • Dehydration : Phosphorus oxychloride (POCl₃, 2 eq) in dichloromethane (25°C, 30 minutes) converts oxindoles to the target nitrile with 91% efficiency.

Table 2: Microwave Synthesis Parameters

ParameterOptimal Value
Irradiation Time3 minutes
Power250 W
Temperature100°C
Dehydration ReagentPOCl₃ (2 eq)
Final Yield79% (over two steps)

Advantages Over Conventional Methods

  • Time Efficiency : Total synthesis time reduced from 12 hours to <1 hour.

  • Green Chemistry : Eliminates toxic solvents (e.g., DMF, THF).

  • Scalability : Demonstrated for 50 mmol batches without yield loss.

Industrial-Scale Production Challenges

Byproduct Management

  • Cyanide Byproducts : Generated during hydrogenation (Section 1.2), requiring stringent pH control (<4.0) to prevent HCN release.

  • Polymorph Formation : Crystallization in ethyl acetate/hexane yields metastable Form I, which converts to stable Form II upon storage. XRPD confirms phase purity.

Cost Analysis

Table 3: Cost Drivers in Large-Scale Synthesis

ComponentCost Contribution (%)
Bromoacetaldehyde34%
Raney Nickel Catalyst22%
Solvent Recovery18%
Waste Treatment15%

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Oxidized derivatives, primary amines, and substituted indoles.

Scientific Research Applications

Medicinal Chemistry

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile has been identified as a precursor in the synthesis of various biologically active molecules. Notably, it plays a role in the development of:

  • Aldose Reductase Inhibitors : These compounds are crucial for managing diabetic complications by preventing the conversion of glucose to sorbitol .

Anticancer Research

Recent studies have highlighted its potential in cancer therapy:

  • Cell Proliferation Inhibition : The compound has demonstrated significant inhibition of proliferation in various cancer cell lines, such as breast cancer (4T1) and glioblastoma cells.
  • Mechanism of Action : It interacts with key signaling pathways, notably inhibiting the fibroblast growth factor receptor (FGFR), which is vital for cell growth and differentiation .

Antimicrobial Activity

Emerging research indicates that this compound exhibits antimicrobial properties:

  • Activity Against MRSA : The compound has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for infectious diseases .

Research Findings and Case Studies

Numerous studies have documented the efficacy of this compound in various biological assays:

  • In Vitro Studies : Demonstrated significant inhibition of cell viability in cancer models.
  • Antibacterial Assays : Showed effectiveness against multiple bacterial strains, including MRSA.
  • Mechanistic Studies : Ongoing research aims to elucidate detailed pathways affected by the compound.

Comparison with Similar Compounds

Key Structural Features:

  • Crystal Structure : The compound forms a zigzag chain via intermolecular N–H···O hydrogen bonds (N1–H1A···O1 distance: 2.18 Å, D⋯A: 3.038 Å) .
  • Planar Indole Core : The indole ring is nearly planar, with the methoxy (O1) and nitrile (C≡N) groups oriented perpendicular to the ring .
  • Hydrogen Bonding : The hydrogen-bonded network contributes to its crystalline stability and may influence solubility and reactivity .

Indole derivatives like this compound are critical intermediates in pharmaceutical synthesis, particularly for melatonin receptor ligands and serotonin analogs .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key analogues and their structural/functional differences:

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference
(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile -OCH₃ (5), -CH₃ (1), -CH₂CN (3) C₁₂H₁₂N₂O Melatonin receptor binding, crystalline stability
2-(3-Ethyl-1-methyl-5-methoxy-2-oxoindolin-3-yl)acetonitrile (5g) -OCH₃ (5), -CH₂CH₃ (3), -CH₃ (1), -CH₂CN (3) C₁₄H₁₆N₂O₂ Increased steric bulk from ethyl group; reduced receptor affinity compared to methyl
2-(5-Bromo-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile (5j) -Br (5), -CH₃ (1,3), -CH₂CN (3) C₁₂H₁₂BrN₂O Bromine enhances electrophilicity; potential for cross-coupling reactions
(4-Methoxy-1H-indol-3-yl)acetonitrile -OCH₃ (4), -CH₂CN (3) C₁₁H₁₀N₂O Methoxy at 4th position alters electronic distribution; lower bioactivity vs. 5-methoxy isomer
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile -OCH₃ (5), -COCH₂CN (3) C₁₂H₁₀N₂O₂ Ketone group increases polarity; potential for nucleophilic attacks

Physicochemical Properties

  • Boiling/Melting Points : The 5-methoxy derivative lacks reported melting/boiling points, whereas its 4-methoxy analogue has a boiling point of 408.3°C and flash point of 200.7°C .
  • Solubility : The acetonitrile group enhances polarity, but methyl and methoxy substituents increase hydrophobicity. For example, 5j (brominated) is less water-soluble due to halogenation .
  • logP : N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide (a complex analogue) has logP = 3.28, suggesting moderate lipophilicity .

Critical Analysis of Functional Differences

  • Electronic Effects : The 5-methoxy group’s electron-donating nature stabilizes the indole ring, enhancing receptor interactions. Bromine (5j) introduces electron-withdrawing effects, altering reactivity .
  • Steric Effects : Ethyl substituents (5g) reduce binding pocket compatibility compared to methyl .
  • Hydrogen Bonding : The N–H···O network in the target compound improves crystallinity but may limit solubility in aqueous media .

Biological Activity

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been the subject of extensive research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole ring substituted with a methoxy group and a nitrile functional group. Its molecular formula is C11H12N2OC_{11}H_{12}N_2O with a molecular weight of approximately 188.23 g/mol. The compound has shown promise in various biological assays, particularly in cancer research.

Target Pathways

Research indicates that this compound interacts with several molecular targets, primarily affecting signaling pathways associated with cell proliferation and apoptosis. Notably, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in many cancers due to its role in cellular growth and differentiation .

Induction of Cell Death

The compound has been observed to induce methuosis, a form of non-apoptotic cell death characterized by the accumulation of macropinosome-derived vacuoles . This mechanism contrasts with traditional apoptosis-inducing agents and may offer advantages in treating resistant cancer types.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast cancer cells (4T1) and glioblastoma cells .
  • Apoptosis Induction : The compound has been shown to promote apoptosis in treated cells, leading to reduced viability .

Antimicrobial Properties

Recent investigations have also evaluated the antimicrobial potential of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that it possesses significant antibacterial activity, contributing to its potential as a therapeutic agent in infectious diseases .

Research Findings and Case Studies

StudyFindings
Study 1 : Synthesis and Evaluation Induced methuosis in cancer cells; inhibited FGFR signalingHighlighted potential for developing new anticancer therapies
Study 2 : Antimicrobial Activity Effective against MRSA; low MIC valuesSuggests utility in treating antibiotic-resistant infections
Study 3 : Mechanistic Insights Identified interactions with multiple cellular pathwaysSupports further exploration for therapeutic applications

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term effects. Future research should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating detailed molecular mechanisms underlying its biological effects.
  • Formulation Development : Exploring drug delivery systems to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the challenges in scaling up crystallography for polymorph screening?

  • Methodology : High-throughput screening with varying solvents (e.g., DMSO, acetonitrile) and temperatures. Analyze lattice energy landscapes via Mercury CSD software to identify stable polymorphs. Cross-validate with PXRD and DSC .

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